(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
Description
This compound is a bicyclic amine hydrochloride featuring a cyclopenta[b]furan core substituted with a 2-methoxyethoxy group at the 6aR position. The stereochemistry (3Ar,6aR) and the hydrophilic 2-methoxyethoxy substituent distinguish it from related analogs. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications .
Properties
IUPAC Name |
(3aR,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-12-7-8-14-10-4-2-3-9(10,11)5-6-13-10;/h2-8,11H2,1H3;1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYLGOZJALEOT-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC12CCCC1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@]12CCC[C@]1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride is a synthetic derivative belonging to the cyclopentafuran class. Its biological activities are of significant interest in medicinal chemistry, particularly in the context of antiviral and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H17NO3·HCl
- Molecular Weight : 273.73 g/mol
- IUPAC Name : (3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in viral replication. The biological activity is hypothesized to stem from its ability to interact with protein targets through hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition
- HIV Protease Inhibition : Similar compounds have shown efficacy as HIV protease inhibitors by binding to the active site of the enzyme, preventing substrate access and thus inhibiting viral replication. For instance, studies have demonstrated that modifications at the C3 position significantly enhance binding affinity and inhibitory potency against HIV variants .
- Anti-inflammatory Activity : The compound has also been evaluated for its potential anti-inflammatory properties. It appears to modulate cytokine production and inhibit pathways involved in inflammatory responses.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| HIV Protease Inhibition | Potent against resistant strains | |
| Anti-inflammatory | Reduces IL-6 levels | |
| Cytotoxicity | Moderate effects on cancer cells | Not specified |
Case Study 1: HIV Protease Inhibition
In a study involving several derivatives of cyclopentafuran compounds, it was found that those with specific substitutions at the C3 position exhibited enhanced inhibitory activity against HIV protease. The lead compound displayed a 40-fold increase in potency compared to earlier derivatives .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of similar compounds revealed that treatment with these derivatives resulted in a significant decrease in pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
*Calculated based on molecular formulas.
- 2-Methoxyethoxy vs. Methoxy : The target compound’s 2-methoxyethoxy group introduces additional ether oxygen atoms, increasing hydrophilicity compared to the methoxy analog (). This enhances solubility in polar solvents, critical for drug formulation .
Spectroscopic and Analytical Data
- NMR Trends : The 2-methoxyethoxy group would produce distinct δ 3.5–4.0 ppm signals (OCH2CH2O) in ¹H-NMR, differentiating it from methoxy (δ ~3.3 ppm) or methoxymethyl (δ ~3.4 ppm) analogs .
- Melting Points : Hydrochloride salts typically exhibit higher melting points (e.g., 202–206°C in ) compared to free amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
